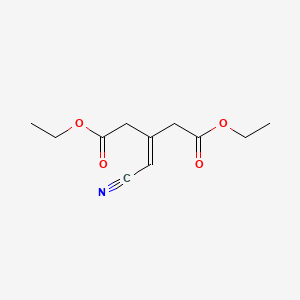
Diethyl 3-(cyanomethylene)pentanedioate
Overview
Description
Diethyl 3-(cyanomethylene)pentanedioate is a chemical compound with the molecular formula C11H15NO4 . It contains a total of 31 atoms; 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .
Molecular Structure Analysis
The this compound molecule contains a total of 30 bonds. There are 15 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 triple bond, 2 esters (aliphatic), and 1 nitrile (aliphatic) .Scientific Research Applications
1. Synthesis of Cyclocondensation and Tricyclic Compounds
Diethyl 3-(cyanomethylene)pentanedioate is used in the synthesis of bicyclic cyclocondensation products. For example, it reacts with polyfunctional amines like ethylenediamine, leading to the formation of tricyclic compounds with a seven-membered ring structure (Winnik, 1995).
2. Creation of Pyrimidine Derivatives
This compound is involved in the formation of pyrimidine derivatives, which are important in pharmaceutical research. An unusual Michael addition reaction using this compound leads to the synthesis of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, showing its utility in creating biologically active compounds (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
3. Synthesis of Heterocyclic Compounds
The compound has been used to synthesize various heterocyclic compounds. For instance, it reacts with isatin to produce furo[2,3-b]indole derivatives, demonstrating its versatility in organic synthesis (El-Latif, Gohar, Fahmy, & Badr, 1986).
4. Organic Synthesis and Catalysis
This compound plays a role in organic synthesis and catalysis. It is used in the asymmetric alcoholysis of 3-substituted pentanedioic anhydrides, catalyzed by enzymes like lipases. This highlights its application in stereoselective synthesis (Ozegowski, Kunath, & Schick, 1993).
5. Synthesis of Drug Intermediates
It serves as an intermediate in drug synthesis. For example, its derivatives are synthesized using anhydrous citric acid, leading to compounds like diethyl 3-oxopentanedioate, which are key intermediates in pharmaceutical production (Yang-ling, 2008).
6. Photochemical Studies
In photochemical studies, this compound derivatives have been examined to understand the photolysis of ketones. This is important in atmospheric chemistry and environmental studies (Hall, Metzler, Muckerman, Preses, & Weston, 1995).
7. Antituberculosis Activity
Certain derivatives of this compound have been synthesized and found to possess moderate antituberculosis activity. This illustrates its potential in medicinal chemistry and drug development (Ju, Hongguang, & Jiufu, 2015).
properties
IUPAC Name |
diethyl 3-(cyanomethylidene)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-15-10(13)7-9(5-6-12)8-11(14)16-4-2/h5H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIAGDIQJRCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=CC#N)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine](/img/structure/B3166468.png)
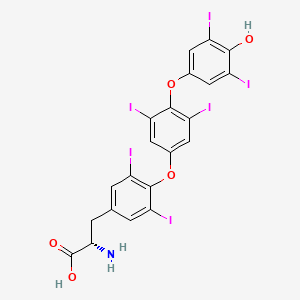

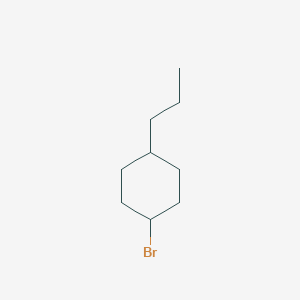
![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)
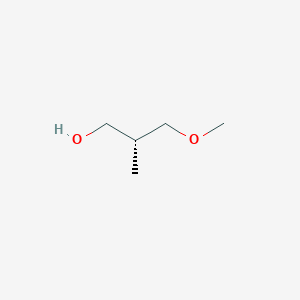
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)
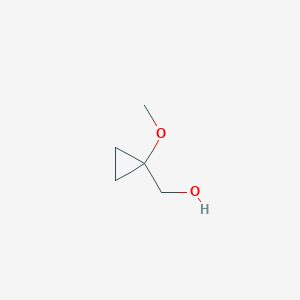

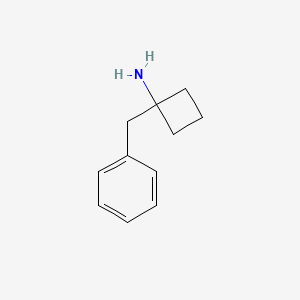
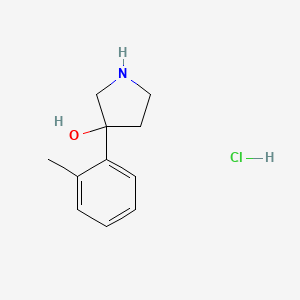
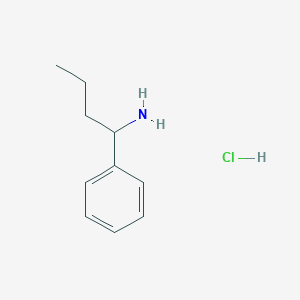
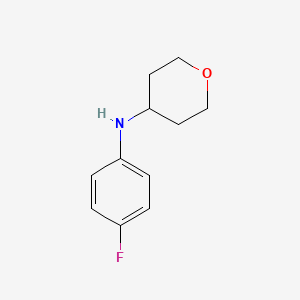
![tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166566.png)